

An In-depth Technical Guide to the Chemical Properties of (+-)-Citrulline

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Compound of Interest

Compound Name: Citrulline, (+-)-

Cat. No.: B556060

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of (+-)-Citrulline, a non-proteinogenic α -amino acid. The information is presented to support research, drug development, and scientific endeavors where a thorough understanding of this molecule is crucial.

Quantitative Chemical Properties

The fundamental chemical and physical properties of (+-)-Citrulline are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of (+-)-Citrulline

Property	Value	Source(s)
Molecular Formula	$C_6H_{13}N_3O_3$	[1][2]
Molar Mass	175.19 g/mol	[1][2]
Melting Point	214-235.5 °C	[1][3][4]
Physical Description	Solid, White crystalline powder	[1][5]
Odor	Odorless	[6]

Table 2: Solubility and Partitioning Properties of (+-)-Citrulline

Property	Value	Conditions	Source(s)
Water Solubility	200 g/L	at 20 °C	[1][7]
212 mg/mL	Not specified	[1]	
100 mg/mL	In PBS	[8]	
LogP	-3.19	Not specified	[1]
-1.373	Not specified	[6]	

Table 3: Acid-Base Properties of (+-)-Citrulline

Property	Value	Conditions	Source(s)
pKa	2.43	at 25 °C	[1]
2.508	Not specified	[6]	
9.41	at 25 °C, 0.1M NaCl	[9]	
pKb	11.489	Not specified	[6]

Table 4: Optical Properties of L-Citrulline

Property	Value	Conditions	Source(s)
Optical Rotation [α]	+25.5°	c=8, 6N HCl	[3][4]
+22°	c=2, 1M HCl, at 25°C	[9]	

Table 5: Crystallographic Properties of L-Citrulline (δ form)

Property	Value	Source(s)
Crystal System	Orthorhombic	[10][11]
Space Group	P2 ₁ 2 ₁ 2 ₁	[10][11]
Cell Parameters	a = 14.895(5) Å, b = 9.852(2) Å, c = 5.353(2) Å	[10][11]
Unit Cell Volume	785.5(4) Å ³	[10][11]
Molecules per Unit Cell	4	[10][11]

Experimental Protocols

Detailed methodologies for determining key chemical properties are outlined below. These protocols are generalized from standard laboratory practices for amino acids and can be adapted for (+-)-Citrulline.

This protocol describes a standard gravimetric method for determining the solubility of an amino acid in water.[12][13]

- **Preparation of Saturated Solution:** An excess amount of (+-)-Citrulline is added to a known volume of deionized water in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sample Withdrawal:** A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.
- **Solvent Evaporation:** The withdrawn sample is placed in a pre-weighed container, and the solvent (water) is evaporated to dryness under controlled conditions (e.g., in a drying oven at a temperature that does not degrade the solute).

- **Mass Determination:** The container with the dried solute is weighed. The mass of the dissolved (+-)-Citrulline is determined by subtracting the initial weight of the empty container.
- **Calculation:** The solubility is calculated in g/L or other appropriate units by dividing the mass of the dissolved solid by the volume of the solution sample.

This method is commonly used to determine the acid dissociation constants of amino acids.

- **Solution Preparation:** A precise mass of (+-)-Citrulline is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration.
- **Titration Setup:** The solution is placed in a thermostatted vessel, and a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) are introduced.
- **Titration:** The titrant is added in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- **Data Collection:** The pH is recorded as a function of the volume of titrant added.
- **Data Analysis:** A titration curve is generated by plotting pH versus the volume of titrant. The pK_a values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups have been neutralized. For an amino acid like citrulline, multiple inflection points and corresponding pK_a values will be observed.

This protocol outlines the measurement of the specific optical rotation of an optically active compound like L-Citrulline.[\[14\]](#)[\[15\]](#)

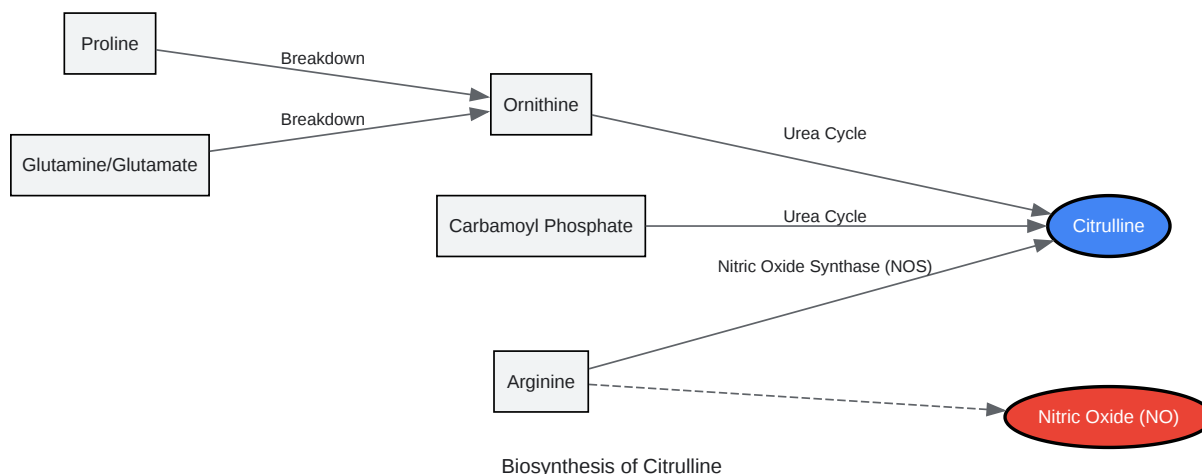
- **Solution Preparation:** A solution of L-Citrulline is prepared by accurately weighing the compound and dissolving it in a specific volume of a specified solvent (e.g., 6N HCl) to a known concentration.[\[14\]](#)
- **Instrument Calibration:** The polarimeter is calibrated by measuring the optical rotation of a blank (the pure solvent) in the sample cell. This reading is taken as the zero point.[\[16\]](#)
- **Measurement:** The sample cell is rinsed and filled with the prepared L-Citrulline solution, ensuring no air bubbles are present. The optical rotation of the solution is then measured at

a specific temperature (e.g., 25 °C) and wavelength (typically the sodium D-line at 589.3 nm).[15] Multiple readings are taken and averaged to ensure accuracy.[14]

- Calculation: The specific optical rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed optical rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.

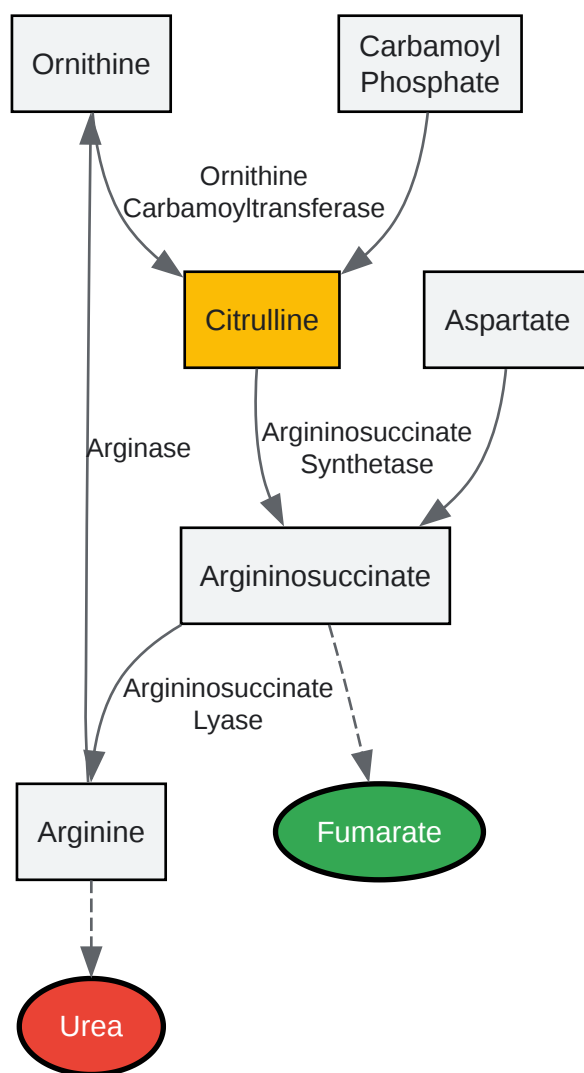
Signaling Pathways and Workflows

The following diagrams illustrate the biochemical context and experimental workflows related to (+)-Citrulline.



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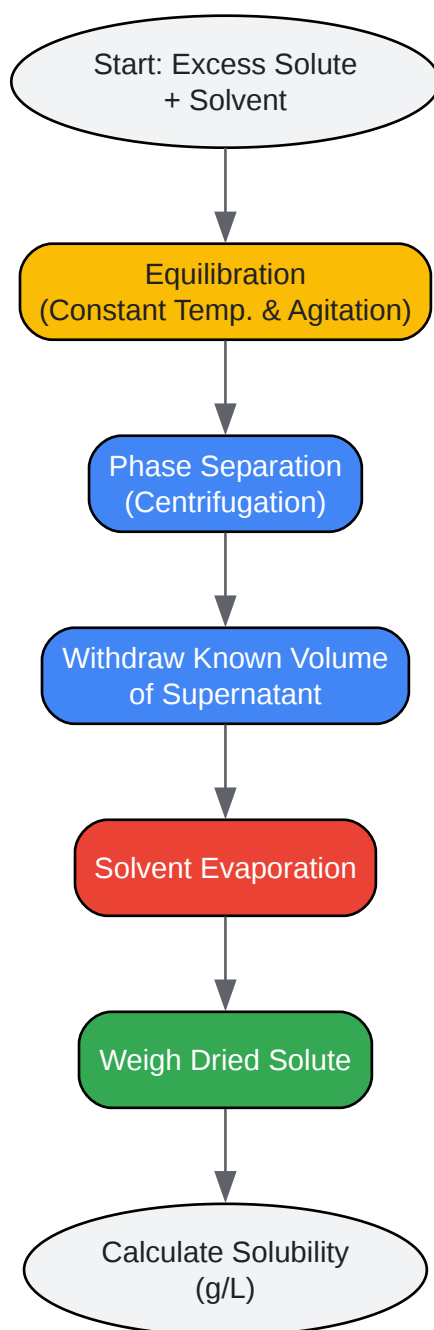
Caption: Key biosynthetic pathways leading to the formation of Citrulline.[6][9]



Citrulline in the Urea Cycle

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Caption: The central role of Citrulline as an intermediate in the Urea Cycle.[17][18]



Experimental Workflow for Solubility Determination

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Caption: A generalized workflow for the gravimetric determination of solubility.[12][13]

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